molecular formula C15H18N2O2 B3055713 2-[3-(2-Aminophenoxy)propoxy]aniline CAS No. 66400-09-7

2-[3-(2-Aminophenoxy)propoxy]aniline

Cat. No.: B3055713
CAS No.: 66400-09-7
M. Wt: 258.32 g/mol
InChI Key: AFILHNCSQZGANF-UHFFFAOYSA-N
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Description

2-[3-(2-Aminophenoxy)propoxy]aniline is an organic compound with the molecular formula C15H18N2O2 It is characterized by the presence of an aniline group and an aminophenoxy group connected through a propoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Aminophenoxy)propoxy]aniline typically involves the following steps:

    Preparation of 2-Aminophenol: This can be synthesized from nitrobenzene through reduction.

    Formation of 2-(3-Bromopropoxy)aniline: This intermediate is prepared by reacting 2-aminophenol with 1,3-dibromopropane under basic conditions.

    Coupling Reaction: The final step involves the nucleophilic substitution reaction between 2-(3-bromopropoxy)aniline and 2-aminophenol to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Aminophenoxy)propoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[3-(2-Aminophenoxy)propoxy]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(2-Aminophenoxy)propoxy]aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The propoxy linker and aromatic rings facilitate interactions with hydrophobic pockets in proteins, while the amino groups can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Dimethylamino)propoxy]aniline: Similar structure but with dimethylamino group instead of aminophenoxy.

    2-[3-(Methoxy)propoxy]aniline: Contains a methoxy group instead of aminophenoxy.

    2-[3-(Ethoxy)propoxy]aniline: Contains an ethoxy group instead of aminophenoxy.

Uniqueness

2-[3-(2-Aminophenoxy)propoxy]aniline is unique due to the presence of both aniline and aminophenoxy groups, which provide distinct chemical reactivity and potential biological activity. The propoxy linker also contributes to its versatility in various chemical reactions and applications.

Properties

IUPAC Name

2-[3-(2-aminophenoxy)propoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c16-12-6-1-3-8-14(12)18-10-5-11-19-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFILHNCSQZGANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCCOC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327671
Record name 2-[3-(2-aminophenoxy)propoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66400-09-7
Record name 2-[3-(2-aminophenoxy)propoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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